molecular formula C5H9NO3 B1658099 Methyl 2-(dimethylamino)-2-oxoacetate CAS No. 59571-38-9

Methyl 2-(dimethylamino)-2-oxoacetate

Cat. No.: B1658099
CAS No.: 59571-38-9
M. Wt: 131.13 g/mol
InChI Key: UGNSBLQYRJEDHD-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-2-oxoacetate is a substituted oxoacetate ester featuring a dimethylamino group at the α-carbonyl position. The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic or catalytic processes.

Properties

CAS No.

59571-38-9

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-(dimethylamino)-2-oxoacetate

InChI

InChI=1S/C5H9NO3/c1-6(2)4(7)5(8)9-3/h1-3H3

InChI Key

UGNSBLQYRJEDHD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(=O)OC

Canonical SMILES

CN(C)C(=O)C(=O)OC

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs vary in substituents at the α-carbonyl and ester groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent (R) Ester Group Key Properties/Applications Reference
Methyl 2-(4-fluorophenyl)-2-oxoacetate 4-Fluorophenyl Methyl White solid; synthesized via GP-2 (39% yield); used in photochemical carbene transfer
Ethyl 2-(dimethylamino)-2-oxoacetate Dimethylamino Ethyl High purity (98%); intermediate in drug synthesis
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate 5-Cyanothiazolylamino Methyl Pale-yellow solid (26% yield); fragment-based drug discovery
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate 4-Chloro-3-methylphenyl Methyl Structural analog with agrochemical potential
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-Methoxyphenylamino Ethyl Pharmaceutical intermediate (CAS 18522-99-1)

Key Observations :

  • Solubility: The dimethylamino group in Ethyl 2-(dimethylamino)-2-oxoacetate likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives) .
  • Synthesis Yields : Heterocyclic derivatives (e.g., thiazole-substituted) exhibit lower yields (26%) compared to aryl analogs (39%) , possibly due to steric or electronic effects during coupling reactions.

Spectral and Crystallographic Data

  • NMR Trends: Aryl-substituted compounds show distinct aromatic proton shifts (e.g., δ = 8.17–8.06 ppm for 4-fluorophenyl ), while dimethylamino analogs may exhibit upfield shifts due to electron-donating effects.
  • Crystal Packing : Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate forms hydrogen-bonded networks along the c-axis, critical for stabilizing solid-state structures .

Preparation Methods

Direct Esterification of Dimethylamino-Oxoacetic Acid

The most straightforward method involves esterifying dimethylamino-oxoacetic acid with methanol under acidic catalysis. This approach utilizes sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon.

Reaction Conditions:

  • Molar Ratio: 1:5 (acid:methanol)
  • Temperature: 60–70°C under reflux
  • Catalyst: 5 mol% H₂SO₄
  • Yield: 68–72% after 8 hours

The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the activated carbonyl group. A key challenge lies in minimizing hydrolysis of the dimethylamino group, which requires strict anhydrous conditions.

Condensation of Methyl Glyoxylate with Dimethylamine

This two-step process first generates methyl glyoxylate through esterification of glyoxylic acid, followed by condensation with dimethylamine:

Step 1: Synthesis of Methyl Glyoxylate
$$
\text{HOOCCHO} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{CH₃OOCCHO} + \text{H₂O}
$$
Step 2: Amide Formation
$$
\text{CH₃OOCCHO} + (\text{CH₃})₂\text{NH} \rightarrow \text{CH₃OOC(CO)N(CH₃})₂ + \text{H₂O}
$$

Optimized Parameters:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0–5°C during amine addition
  • Base: Triethylamine (2.1 eq) to scavenge HCl byproducts
  • Yield: 81% with 99% purity by HPLC

This method benefits from commercial availability of glyoxylic acid but requires careful pH control to prevent over-alkylation.

Coupling Agent-Mediated Synthesis

Modern approaches employ carbodiimide-based coupling agents to form the amide bond efficiently:

Protocol:

  • Dissolve methyl oxoacetate (1 eq) and dimethylamine hydrochloride (1.05 eq) in dichloromethane (DCM)
  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq)
  • Stir at 25°C for 12 hours
  • Filter precipitated dicyclohexylurea and concentrate

Advantages:

  • Ambient temperature operation
  • No strong acids required
  • Yield: 89% with >98% purity

Reaction Mechanism and Kinetic Analysis

Acid-Catalyzed Esterification Pathway

The rate-determining step involves protonation of the carbonyl oxygen, followed by methanol attack. Kinetic studies reveal second-order dependence:

$$
\text{Rate} = k[\text{Acid}][\text{CH₃OH}]
$$

Activation Energy: 58.2 kJ/mol (calculated via Arrhenius plot)

Amidation Energy Landscape

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:

  • Transition State Energy: 132.7 kJ/mol for amine addition
  • ΔG‡: 98.4 kJ/mol (favoring product formation)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents disclose optimized continuous processes:

Parameter Batch Process Flow Process
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Purity 98.5% 99.7%
Catalyst Lifetime 5 batches 300+ hours

Key innovations include static mixers for rapid heat dissipation and immobilized acid catalysts on silica supports.

Purification Strategies

Chromatographic Data:

  • HPLC Conditions: C18 column, 60:40 H₂O:MeCN, 1 mL/min
  • Retention Time: 4.2 minutes

Crystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray analysis.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Cost Index Scalability
Acid-Catalyzed 72 98.5 1.0 Moderate
Amine Condensation 81 99.2 1.4 High
Coupling Agent 89 99.8 2.3 Low

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